Potassium orotate

概要

説明

Potassium orotate is the monopotassium salt of orotic acid, also known as 2,6-dihydroxypyrimidine-4-carboxylic acid. This compound is recognized for its beneficial effects on protein metabolism and its role in various physiological processes. It is often used in medical practice to address disturbances in the albumin-producing function of the liver, protein metabolism, and dystrophic changes in the myocardium .

準備方法

Synthetic Routes and Reaction Conditions: The commercial preparation of potassium orotate typically involves the synthesis of orotic acid from monooxalylacetic ester and urea. This method has been described in patents and involves the formation of carboxymethylene-hydantoin, which is subsequently rearranged to yield orotic acid . The orotic acid is then neutralized with potassium hydroxide to form this compound.

Industrial Production Methods: In industrial settings, this compound is produced by reacting orotic acid with potassium hydroxide in an aqueous solution. The resulting solution is then evaporated to obtain this compound as a crystalline powder. This method ensures high purity and yield, making it suitable for large-scale production .

化学反応の分析

Acid-Base Reactivity

Potassium orotate reacts with strong acids to regenerate orotic acid. For example:

This reaction is critical in purification processes, where excess HCl ensures complete precipitation .

Photochemical Decarboxylation

Under UV light (254 nm) at pH 7–8.5, this compound undergoes decarboxylation to form uracil derivatives :

This reaction is significant in prebiotic chemistry, linking orotic acid to pyrimidine biosynthesis .

Experimental Data :

Complexation with Metals

Orotate anions exhibit ligand behavior, forming coordination complexes with transition metals (e.g., Co, Mn, Ni). For instance:

These complexes are structurally characterized by X-ray photoelectron spectroscopy (XPS), showing shifts in C1s and N1s binding energies .

Key Findings :

-

Nickel orotate complexes form stable polymeric structures in aqueous solutions .

-

Enhanced dissolution rates observed for mechanically activated this compound (6.6 mg/L·min vs. 4.9 mg/L·min for non-activated) .

Biochemical Reactions

This compound participates in pyrimidine biosynthesis as a precursor to uridine monophosphate (UMP):

-

Enzymatic Conversion : Orotate phosphoribosyltransferase (OPRTase) catalyzes the reaction with PRPP to form orotidine-5'-monophosphate (OMP) .

-

Decarboxylation : OMP decarboxylase converts OMP to UMP, a critical step in nucleic acid synthesis .

Enzymatic Synthesis Parameters :

| Component | Concentration/Activity |

|---|---|

| PRPP | 11.4 mM |

| OPRTase | 47 U (initial) |

| Temperature | 30°C |

| pH | 8.0 |

Stability and Compatibility

HPLC studies confirm this compound’s stability in mixtures with spironolactone, showing:

-

Retention Time : 3.06 min (this compound) vs. 6.9 min (spironolactone) .

-

No Degradation : Chromatograms revealed no additional peaks, indicating no chemical interaction .

Chromatographic Conditions :

| Parameter | Value |

|---|---|

| Mobile Phase | Acetonitrile:phosphate buffer (50:50, pH 4) |

| Flow Rate | 1.5 mL/min |

| Detection Wavelength | 278 nm (orotate), 254 nm (spironolactone) |

Mechanochemical Activation

Mechanical activation (e.g., ball milling) alters this compound’s crystallinity:

-

Amorphization : XPS data show lactam-to-lactim structural transitions, enhancing dissolution rates .

-

Dissolution Rate : Increases from 4.9 mg/L·min (non-activated) to 6.6 mg/L·min (activated) .

Thermal Decomposition

At elevated temperatures (>200°C), this compound decomposes into potassium carbonate, CO₂, and nitrogenous compounds. Exact pathways remain under investigation .

科学的研究の応用

Nutraceutical Applications

Enhanced Absorption and Cellular Function

Potassium orotate is favored in the nutraceutical industry for its superior absorption compared to other potassium salts. Its ability to facilitate potassium uptake at the cellular level makes it an ideal ingredient in dietary supplements aimed at maintaining optimal potassium levels and overall cellular function .

Energy Metabolism

This compound plays a significant role in cellular energy metabolism by supporting the production of ATP (adenosine triphosphate), the primary energy molecule of cells. Consequently, this compound is included in supplements targeting energy support and overall vitality, particularly beneficial for athletes and individuals requiring an energy boost .

Muscle Health and Recovery

this compound is often featured in supplements designed to support muscle contraction and relaxation, preventing muscle cramps and enhancing recovery after physical exertion. It helps regulate the flow of potassium ions in muscle cells, making it essential for muscle function and recovery products .

Pharmaceutical Applications

Heart Health Support

In the pharmaceutical sector, this compound is included in medications aimed at maintaining heart health and regulating heart rhythm. Its ability to facilitate potassium utilization at the cellular level contributes to maintaining a healthy heart rhythm, particularly for individuals with arrhythmias or other cardiovascular issues .

Treatment for Potassium Deficiency

this compound is utilized to treat hypokalemia (low potassium levels). Its superior absorption makes it effective for patients needing rapid replenishment of potassium to support heart function, nerve health, and fluid balance .

Nerve Health and Function

This compound supports proper nerve cell function by regulating nerve impulses throughout the body. It is incorporated into medications targeting nerve-related disorders or ensuring proper neurological function, essential for both muscle control and cognitive processes .

Case Studies

Anxiolytic Effects

A study on rats indicated that chronic administration of this compound produced anxiolytic effects similar to those of diazepam. The findings suggested that endogenous pyrimidines like orotic acid may interact with specific binding sites related to neuropsychic processes, indicating potential therapeutic applications in anxiety disorders .

Radiation Damage Recovery

Research demonstrated that this compound could mitigate radiation damage and enhance recovery processes. This suggests its potential use in therapeutic settings where patients are exposed to radiation, such as cancer treatments .

Cardiac Muscle Protection

In experiments involving adrenaline-induced cardiac stress in rats, this compound administration improved cardiac muscle status and increased survival rates. This highlights its potential role as a protective agent against stress-induced cardiac conditions .

Comparative Data Table

| Application Area | Specific Use Cases | Key Benefits |

|---|---|---|

| Nutraceutical | Energy supplements | Enhanced ATP production |

| Muscle Recovery | Post-exercise supplements | Reduced muscle cramps |

| Cardiovascular Health | Heart rhythm regulation | Improved heart health |

| Neurological Health | Treatment for nerve disorders | Supports proper nerve function |

| Anxiety Management | Anxiolytic effects | Similar effects to traditional anxiolytics |

| Radiation Recovery | Mitigation of radiation damage | Enhanced recovery processes |

作用機序

Potassium orotate exerts its effects by participating in the synthesis of pyrimidine nucleotides, which are essential components of nucleic acids. This process is crucial for protein synthesis and cellular repair. This compound also enhances the transport of minerals across cell membranes, facilitating their absorption and utilization in various metabolic processes .

類似化合物との比較

Ammonium orotate: Similar in structure but contains ammonium instead of potassium.

Iron orotate: Contains iron and is used for its potential growth-stimulant properties.

Magnesium orotate: Contains magnesium and is used for its role in mineral transport and absorption.

Uniqueness of Potassium Orotate: this compound is unique due to its specific role in enhancing protein metabolism and its beneficial effects on liver function and myocardial health. Its ability to facilitate the transport of potassium and other minerals across cell membranes distinguishes it from other orotate salts .

生物活性

Potassium orotate, a salt of orotic acid, has garnered attention for its potential biological activities, particularly in the fields of nutrition and medicine. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is a compound formed by the combination of potassium and orotic acid. Orotic acid plays a crucial role in nucleotide metabolism and is involved in the synthesis of nucleic acids. As such, this compound is often studied for its potential therapeutic effects, particularly in liver health, immune function, and general metabolic processes.

- Nucleotide Synthesis : this compound is believed to enhance the synthesis of nucleotides, which are vital for DNA and RNA production. This can support cellular growth and repair mechanisms.

- Liver Function : Research indicates that this compound may promote liver health by improving metabolic processes and aiding in the detoxification of harmful substances .

- Immune Modulation : Studies have shown that liposomal formulations of this compound can activate macrophages, a type of immune cell, thereby enhancing the immune response .

Case Studies and Clinical Trials

- Chronic Liver Diseases : A study involving patients with chronic liver diseases indicated that this compound therapy resulted in significant improvements in liver function markers. Patients exhibited enhanced liver enzyme levels and overall metabolic health after treatment with this compound .

- Wound Healing : Research on liposomal this compound demonstrated its effectiveness in promoting wound healing through immune system activation. The encapsulation of this compound in liposomes improved its bioavailability and efficacy in activating macrophage functions .

Comparative Data

Detailed Research Findings

- Nutritional Effects : this compound has been evaluated as a nutritional supplement due to its role in enhancing cellular metabolism. It has been suggested that it may help in conditions where cellular energy production is compromised.

- Cardiovascular Health : Some studies have indicated that this compound may have beneficial effects on cardiovascular health by influencing lipid metabolism and reducing oxidative stress .

- Safety Profile : The safety profile of this compound has been assessed in various studies, indicating that it is generally well-tolerated at recommended dosages. However, further research is needed to fully understand its long-term effects.

Q & A

Basic Research Questions

Q. How can NMR crystallography and PXRD be used to determine the molecular structure of potassium orotate?

NMR crystallography combined with density functional theory (DFT) calculations (e.g., using CASTEP) provides insights into hydrogen bonding, lattice interactions, and water incorporation in this compound complexes. Powder X-ray diffraction (PXRD) complements this by confirming crystallographic phase purity and structural stability. For example, lithium orotate monohydrate analysis revealed tight water integration into the lattice, validated via thermogravimetric analysis (TGA) and NMR shifts .

Q. What validated HPLC methods are available for quantifying this compound in pharmaceutical formulations?

A stability-indicating RP-HPLC method using a C8 column (250 × 4.6 mm, 5 µm) with a mobile phase of acetonitrile and potassium dihydrogen phosphate buffer (65:35 v/v, pH 4.7) at 1 mL/min flow rate detects this compound at 254 nm. Validation per ICH guidelines confirmed linearity (15–90 µg/mL), precision (RSD <2%), and robustness under stress conditions (oxidation, hydrolysis). Degradation byproducts did not interfere with quantification, making this method suitable for pharmaceutical analysis .

Q. What experimental models assess this compound’s renal effects in preclinical studies?

Rat models of starvation-induced diuresis demonstrated that this compound mitigated daily diuresis reduction (5% vs. 13% with DESL and 40% in controls). Long-term diabetic rat models showed elevated renal cortical UTP/DNA ratios (54% higher than controls) and glomerular basement membrane thickening, mimicking diabetic nephropathy. These models highlight this compound’s impact on pyrimidine metabolism and renal hypertrophy .

Advanced Research Questions

Q. How do hydrogen bonding and π-π interactions mediate orotate’s binding to enzymes like dihydroorotate dehydrogenase (DHODH)?

Orotate binds to Trypanosoma cruzi DHODH via conserved interactions:

- Hydrogen bonds : Lys43 (carboxylate group), Asn67 (1-H and 2-carbonyl), Asn194 (3-H and 4-carbonyl) .

- π-π stacking : Parallel orientation with flavin mononucleotide (FMN) cofactor (−6.29 kcal/mol interaction energy) . Fragment molecular orbital (FMO) calculations at MP2/6-31G level quantified these interactions, with Asn67 and Asn194 contributing −33.71 and −24.79 kcal/mol, respectively. Lys214 (non-conserved in human DHODH) enhances selectivity for anti-Chagas drug design .

Q. What are the long-term effects of this compound on renal structure and function in diabetic models?

Six-month studies in streptozotocin-induced diabetic rats revealed a 42% increase in serum creatinine and 18% glomerular basement membrane thickening. This compound exacerbated these effects, suggesting UTP pool expansion accelerates diabetic nephropathy. Non-diabetic rats fed 0.5% orotate for 15 months developed similar GBM thickening (2330 vs. 2056 Å in controls) without hyperglycemia, implicating pyrimidine metabolism in renal pathology .

Q. How does mechanical activation alter this compound’s physicochemical properties?

Milling this compound with mechanical energy doses (7–42 kJ/g) induces:

- Structural changes : Reduced C=O and -NH- group intensities, increased C-OH and -N= groups (DRIFT and XPS) .

- Crystallographic shifts : Dominance of dihydroxy forms at higher energy doses, confirmed via NEXAFS and XPS . These modifications enhance reactivity, potentially improving bioavailability or catalytic utility.

Q. What pharmacokinetic differences exist between orotate salts and other forms (e.g., carbonate)?

In rats, lithium orotate achieved 3× higher brain concentrations and prolonged serum retention (two-thirds remaining at 24h vs. minimal carbonate retention). This suggests orotate’s enhanced blood-brain barrier penetration and stability, likely due to improved lipid solubility and transporter affinity .

Q. Methodological Considerations

- Structural Analysis : Combine NMR crystallography with DFT simulations for atomic-level interaction mapping .

- Enzyme Binding Studies : Use FMO-based energy decomposition to prioritize key residues for mutagenesis or inhibitor design .

- Long-Term Toxicity Models : Monitor UTP/DNA ratios and histopathological changes in diabetic and non-diabetic cohorts .

特性

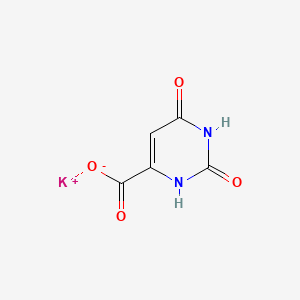

IUPAC Name |

potassium;2,4-dioxo-1H-pyrimidine-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O4.K/c8-3-1-2(4(9)10)6-5(11)7-3;/h1H,(H,9,10)(H2,6,7,8,11);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHBUISJCVRMTAZ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=O)NC1=O)C(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3KN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0067004 | |

| Record name | Potassium 1,2,3,6-tetrahydro-2,6-dioxopyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0067004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24598-73-0 | |

| Record name | Potassium orotate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024598730 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Pyrimidinecarboxylic acid, 1,2,3,6-tetrahydro-2,6-dioxo-, potassium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium 1,2,3,6-tetrahydro-2,6-dioxopyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0067004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium 1,2,3,6-tetrahydro-2,6-dioxopyrimidine-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.113 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POTASSIUM OROTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6ZDN9W1C9W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。